N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound featuring a bithiophene core linked via a 2-hydroxyethyl chain to a 2,3-dihydro-1,4-benzodioxine carboxamide moiety. The hydroxyethyl spacer likely modulates steric and electronic interactions, balancing hydrophilicity and molecular flexibility.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c21-12(16-7-8-18(26-16)17-6-3-9-25-17)10-20-19(22)15-11-23-13-4-1-2-5-14(13)24-15/h1-9,12,15,21H,10-11H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQOBVNZEFHRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound notable for its unique structural features, including a bithiophene moiety and a benzodioxine framework. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C19H19NO4S2
- Molecular Weight : 393.5 g/mol
- CAS Number : 2415522-80-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bithiophene structure allows for π–π stacking interactions with nucleic acids and proteins, while the hydroxyethyl and carboxamide groups facilitate hydrogen bonding . These interactions can influence various signaling pathways related to oxidative stress and cellular proliferation.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In vitro studies using the MTT assay showed that this compound significantly decreases the viability of various cancer cell lines, including A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) cells. The observed reduction in cell viability was dose-dependent, with notable effects at concentrations as low as 100 µM .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Response Type |
|---|---|---|
| A549 | 75 | Moderate reduction in viability |
| Caco-2 | 39 | Significant reduction in viability |
Antimicrobial Activity
The compound's structural characteristics also suggest potential antimicrobial properties. Similar derivatives have shown broad-spectrum activity against drug-resistant strains of bacteria and fungi. For example:
- Antifungal Studies : Compounds related to this structure have demonstrated efficacy against Candida auris and methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for further exploration in the development of new antimicrobial agents .
Table 2: Antimicrobial Activity Overview
Case Studies
- In Vivo Studies : A recent study evaluated the effects of bithiophene derivatives on tumor growth in murine models. Treatment with these compounds resulted in a significant reduction in tumor size compared to control groups, with mechanisms involving apoptosis induction and cell cycle arrest being proposed.
- Combination Therapies : Investigations into combination therapies have shown enhanced efficacy when this compound is used alongside established chemotherapeutic agents like cisplatin. This suggests potential for synergistic effects that could improve treatment outcomes for cancer patients .
Scientific Research Applications
Organic Electronics
Electronic Properties : The bithiophene structure is known for its excellent electronic properties, making it suitable for use in organic semiconductors and photovoltaic devices. The compound can facilitate charge transport due to its π-conjugated system, which enhances conductivity and efficiency in organic electronic applications.
Photovoltaic Applications : Research indicates that compounds with similar structures can be incorporated into organic solar cells (OSCs), where they function as electron donors or acceptors. Their ability to form effective donor-acceptor interfaces is crucial for optimizing light absorption and charge separation in OSCs.
Medicinal Chemistry
Therapeutic Potential : Preliminary studies suggest that N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibits promising biological activity. It may act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. This modulation could offer new therapeutic avenues for conditions such as anxiety and depression.
Antioxidant Activity : The compound's structural features suggest potential antioxidant properties. Studies have shown that similar compounds can mitigate oxidative stress in cells, indicating a possible role in neuroprotection and other therapeutic areas where oxidative damage is a concern.
Biochemical Applications
Cell Signaling Pathways : Research indicates that this compound may influence key signaling pathways associated with cell growth and differentiation. It has been suggested that it could modulate pathways involving phospholipase C and calcium signaling, which are critical for neuronal function and survival.
Receptor Interactions : The unique structure allows for interactions with various biological targets through mechanisms such as hydrogen bonding and π–π stacking. These interactions can enhance binding affinity to proteins involved in disease processes, potentially modulating their activity.
Summary of Key Findings
| Application Area | Potential Benefits | Mechanisms Involved |
|---|---|---|
| Organic Electronics | Enhanced conductivity; suitable for OSCs | π-Conjugation; charge transport |
| Medicinal Chemistry | Neurological disorder treatment; antioxidant effects | Receptor modulation; oxidative stress mitigation |
| Biochemical Applications | Influence on cell signaling; protein interactions | Hydrogen bonding; π–π stacking |
Case Study 1: Organic Solar Cells
In a recent study on the incorporation of bithiophene derivatives into organic solar cells, researchers found that these compounds significantly improved energy conversion efficiencies compared to traditional materials. The study highlighted the role of the bithiophene moiety in facilitating effective charge transport and enhancing light absorption capabilities.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. Results indicated that the compounds reduced cell death and preserved neuronal function through their antioxidant properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bithiophene Derivatives with Hydrophilic Substituents
- 5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (Compound 14, ): This compound features a hydroxybutynyl substituent on the bithiophene core. The terminal alkyne in Compound 14 could participate in click chemistry for bioconjugation, whereas the hydroxyethyl group in the target compound offers hydrogen-bonding capabilities .
- 5-Acetyl-2,2'-bithiophene (Compound 5, ) :
The acetyl group introduces electron-withdrawing effects, reducing the electron density of the bithiophene system. In contrast, the benzodioxine carboxamide in the target compound is less electron-withdrawing, preserving the aromaticity of the bithiophene for applications requiring π-conjugation .
Benzodioxine-Containing Compounds
- 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (): This patented compound shares the 2,3-dihydro-1,4-benzodioxine moiety but incorporates an indazole and tetrahydropyran group. The target compound’s bithiophene unit may enhance π-π stacking interactions in solid-state applications, whereas the indazole in this analog suggests kinase or protease inhibition targets .
- Compound 1 (): A glucocorticoid receptor (GR) tracer with a benzodioxine-linked difluoropropanoylamino group. The target compound’s hydroxyethyl chain could improve aqueous solubility compared to the fluorinated alkyl chain in this GR binder, which is optimized for lipophilicity and blood-brain barrier penetration .
Polymeric Bithiophene Systems
- BAI4 (7,14-Bis(5′-bromo-3′,2′-dodecyl-[2,2′-bithiophene]-5-yl)diindolo[3,2,1-de:3′,2′,10-ij][1,5]naphthyridine-6,13-dione) () :
BAI4 integrates brominated bithiophene units into a naphthyridine-dione polymer backbone. The target compound’s benzodioxine carboxamide lacks the extended conjugation of BAI4, making it less suitable for near-infrared (NIR) emission applications but more amenable to small-molecule drug design .
Comparative Data Table
Key Research Findings and Implications
- Electronic Properties : The target compound’s bithiophene unit enables charge transport, while the benzodioxine carboxamide may stabilize intermolecular hydrogen bonds, favoring crystal packing for X-ray studies (cf. SHELX refinements in ) .
- Synthetic Accessibility : The hydroxyethyl linker could be synthesized via Stille coupling (as in ) or nucleophilic substitution, whereas the carboxamide might require activation of the benzodioxine carboxylic acid .
- Biological Potential: Structural analogs with hydroxyalkyl chains (e.g., ’s Compound 14) show anti-inflammatory activity, suggesting the target compound could be screened for similar effects .
Q & A
Q. What are the key steps in synthesizing N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Bithiophene derivatization : Thiophene units are functionalized via electrophilic substitution (e.g., using Vilsmeier-Haack formylation or lithiation) to introduce reactive sites .
- Coupling reactions : The hydroxyethyl group is introduced via nucleophilic addition, often catalyzed by palladium-based catalysts in cross-coupling reactions .
- Amide bond formation : The benzodioxine carboxamide is coupled to the bithiophene-hydroxyethyl intermediate using carbodiimide coupling agents (e.g., EDCI/HOBt) under inert conditions .
Q. Optimization parameters :
- Temperature : 60–80°C for amide coupling to minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalyst loading : Pd(PPh₃)₄ (5 mol%) ensures high yields in cross-coupling steps .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bithiophene formylation | POCl₃, DMF, 0°C → RT | 78 | |
| Hydroxyethyl addition | NaBH₄, ethanol, reflux | 85 | |
| Amide coupling | EDCI, HOBt, DIPEA, DCM | 72 |
Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity in bithiophene substitution and amide linkage integrity. For example, the hydroxyethyl proton appears as a triplet at δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 457.12) .
- HPLC-PDA : Purity (>95%) is assessed using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How does the electronic structure of the bithiophene moiety influence the compound’s reactivity in electrophilic substitutions?
Methodological Answer: The bithiophene’s electron-rich aromatic system directs electrophilic attacks to the α-position (C-5) due to resonance stabilization. Computational studies (DFT) show:
- HOMO localization : Highest electron density at C-5, favoring formylation or halogenation .
- Steric effects : The hydroxyethyl group introduces steric hindrance, reducing reactivity at adjacent positions.
Q. Table 2: Regioselectivity in Electrophilic Reactions
| Electrophile | Major Product Position | Yield (%) | Reference |
|---|---|---|---|
| Vilsmeier reagent | C-4 formyl | 78 | |
| NBS (bromination) | C-5 bromo | 82 |
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer: Discrepancies often arise from:
- Metabolic instability : The hydroxyethyl group undergoes rapid glucuronidation in vivo, reducing bioavailability. Solutions:
- Prodrug design : Acetylation of the hydroxyl group improves metabolic stability .
- Nanocarrier systems : Liposomal encapsulation enhances plasma half-life .
- Target engagement : Use fluorescent probes (e.g., BODIPY-labeled analogs) to confirm target binding in live-cell imaging .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular docking (AutoDock Vina) : The benzodioxine carboxamide occupies hydrophobic pockets in kinase ATP-binding sites (e.g., CDK2), with binding energies ≤ −9.5 kcal/mol .
- MD simulations (GROMACS) : 100-ns trajectories reveal stable hydrogen bonding between the amide carbonyl and Lys33 residue .
Q. Table 3: Predicted Binding Affinities
| Target | ΔG (kcal/mol) | Interaction Site | Reference |
|---|---|---|---|
| CDK2 | −9.7 | ATP-binding pocket | |
| 5-HT₂A receptor | −8.2 | Transmembrane helix 6 |
Q. Methodological Guidelines for Data Interpretation
- Contradictory solubility data : Use Hansen solubility parameters (HSPs) to correlate experimental solubility with solvent polarity .
- Conflicting bioactivity : Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
